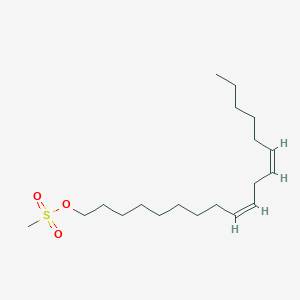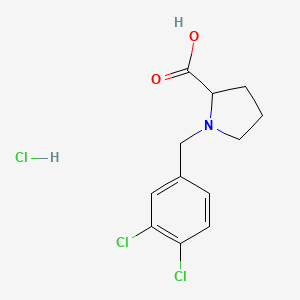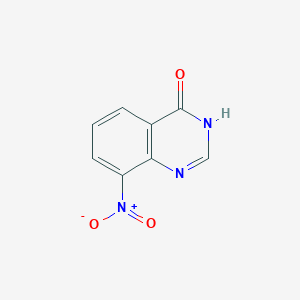
8-Nitroquinazolin-4-ol
Übersicht
Beschreibung
The compound 8-Nitroquinazolin-4-ol is a derivative of quinazoline, a bicyclic aromatic compound that has garnered interest due to its potential biological activities. Research has focused on synthesizing various derivatives of this compound to explore their antibacterial and antitumor properties, as well as their interactions with other molecules and metal ions.
Synthesis Analysis
The synthesis of 8-nitroquinazolin-4-ol derivatives has been achieved through different methods. For instance, the preparation of 8-nitrofluoroquinolone derivatives involved the synthesis of a key synthon followed by the introduction of various amine groups . Similarly, novel 5-substituted-4-hydroxy-8-nitroquinazolines were synthesized using a nucleophilic aromatic substitution reaction, which is a common method for introducing different substituents into the quinazoline ring . These methods demonstrate the versatility of the quinazoline core for chemical modifications.
Molecular Structure Analysis
The molecular structure of 8-nitroquinazolin-4-ol derivatives has been characterized using various techniques such as NMR, IR, EA, and MS . These techniques confirm the expected structures of the synthesized compounds. Additionally, the crystalline structures of certain Ni(II) complexes with 8-aminoquinoline derivatives have been determined by X-ray diffraction, revealing an octahedral environment around the Ni(II) ions .
Chemical Reactions Analysis
The reactivity of 8-nitroquinazolin-4-ol derivatives has been explored in various chemical reactions. For example, the vicarious nucleophilic substitution of hydrogen in nitroquinolines with 4-amino-1,2,4-triazole has been studied, showing that the position of the nitro group influences the site of amination . Additionally, the interaction of 8-aminoquinoline with nitro-substituted benzoic acids has been investigated, leading to the formation of proton-transfer compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-nitroquinazolin-4-ol derivatives are influenced by the substituents attached to the quinazoline core. For instance, the introduction of lipophilic groups has been found to enhance antibacterial activity against gram-positive strains . The antitumor activity of these derivatives has also been linked to their ability to inhibit EGFR and ErbB-2 tyrosine kinases, with the potency and selectivity being modulated by the nature of the substituents . The photochemistry of 8-hydroxy-5-nitroquinoline has been studied, revealing an ultrafast intramolecular proton transfer in the excited state .
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
The synthesis and biological activity of novel 5-substituted-4-hydroxy-8-nitroquinazolines have shown promise in targeting EGFR- and ErbB-2-related oncogenic signaling, indicating potential in antitumor applications. These compounds have demonstrated the ability to inhibit the growth of human tumor cell lines overexpressing EGFR and ErbB-2, presenting a potential avenue for cancer treatment research (Yi Jin et al., 2005).
Synthesis of Anticancer Agents
A study has explored the microwave-accelerated synthesis of 4-anilino-6-nitroquinazolines, leading to the efficient synthesis of Azixa™, a microtubule destabilizing agent and apoptosis inducer. This showcases the role of 8-nitroquinazolin-4-ol derivatives in the synthesis of potential anticancer drugs (Alicia Foucourt et al., 2010).
Antibacterial Properties
Research on the synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives highlights the use of 8-nitroquinazolin-4-ol in developing antibacterial agents. Some of these compounds have shown significant activity against gram-positive and gram-negative bacterial strains, suggesting their potential in addressing bacterial infections (Y. Al-Hiari et al., 2007).
Antimicrobial and Anti-Alzheimer Agents
A study discussing novel antimicrobial 8-hydroxyquinoline-based agents indicates the potential of 8-nitroquinazolin-4-ol derivatives in treating microbial infections. The research highlights the significance of the 8-hydroxyquinoline nucleus in developing new antimicrobial and anti-Alzheimer agents (A. R. Joaquim et al., 2021).
Anti-Angiogenic Properties
Substituted oxines, including nitroxoline derivatives, have been identified as new anti-angiogenic agents. The study provides insights into the antiproliferative activity of these compounds in endothelial cells, which is essential for angiogenesis inhibition, a critical factor in cancer therapy (S. Bhat et al., 2012).
Antileishmanial Activities
4-Arylamino-6-nitroquinazolines have been synthesized and evaluated for their activities against the neglected disease leishmaniasis. Several derivatives displayed excellent antileishmanial activities, more active than the standard drug pentamidine. This indicates the potential of 8-nitroquinazolin-4-ol derivatives in treating leishmaniasis (S. Saad et al., 2016).
Corrosion Inhibition
Research on 8-hydroxyquinoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid highlights another application. These compounds have demonstrated significant inhibition performance, suggesting their utility in protecting metals from corrosion (M. Rbaa et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
8-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-5-2-1-3-6(11(13)14)7(5)9-4-10-8/h1-4H,(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECQXFFMBXNHLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279946 | |
| Record name | 8-nitroquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitroquinazolin-4-ol | |
CAS RN |
53638-54-3 | |
| Record name | 53638-54-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-nitroquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

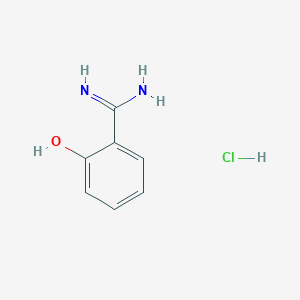
![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic acid](/img/structure/B3029039.png)

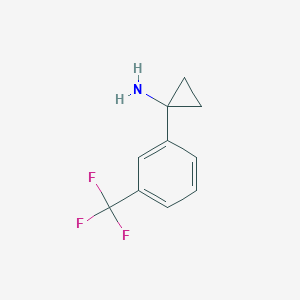
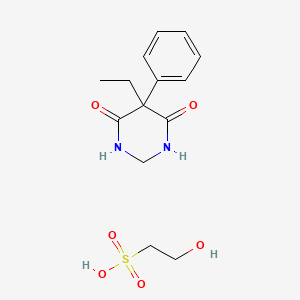
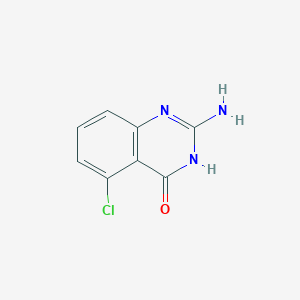
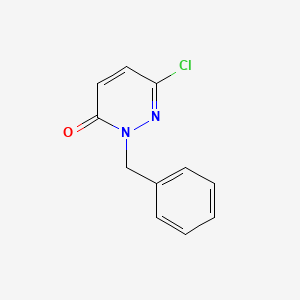
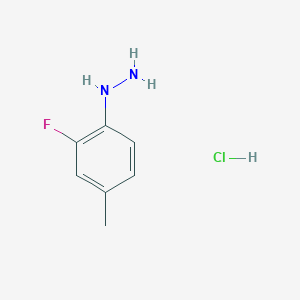

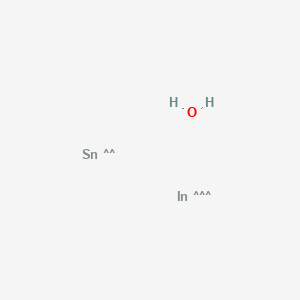
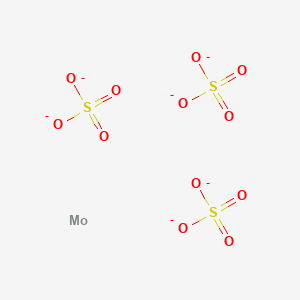
![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)
